An In-depth Technical Guide to 2,6-Dibromopyridin-4-amine: Properties, Structure, and Applications
An In-depth Technical Guide to 2,6-Dibromopyridin-4-amine: Properties, Structure, and Applications
Abstract: This document provides a comprehensive technical overview of 2,6-Dibromopyridin-4-amine, a key heterocyclic building block in modern chemistry. It details the compound's chemical and physical properties, structural identifiers, and spectroscopic data. Furthermore, this guide explores its reactivity, particularly in cross-coupling reactions, and presents relevant experimental protocols. The applications of 2,6-Dibromopyridin-4-amine as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials are discussed, along with essential safety and handling information. This paper is intended for researchers, chemists, and professionals in the field of drug development and material science.
Introduction
2,6-Dibromopyridin-4-amine, also known as 4-Amino-2,6-dibromopyridine, is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its structure, featuring a pyridine ring with two reactive bromine substituents and a nucleophilic amino group, allows for a wide range of chemical transformations.[1] This unique functionality makes it an invaluable precursor for constructing more complex molecules. Consequently, it is extensively utilized in medicinal chemistry for the development of novel therapeutic agents, in the agricultural sector for creating new herbicides and fungicides, and in material science for synthesizing specialty polymers and electronic materials.[1]
Chemical Properties and Structure
The fundamental characteristics of 2,6-Dibromopyridin-4-amine are summarized below, providing essential data for laboratory and research applications.
Structural Identifiers
The compound is unambiguously identified by the following structural and registry information.
| Identifier | Value |
| IUPAC Name | 2,6-dibromopyridin-4-amine[2] |
| CAS Number | 39771-34-1[1][2][3][4] |
| Molecular Formula | C₅H₄Br₂N₂[1][2][4] |
| SMILES | C1=C(C=C(N=C1Br)Br)N[2] |
| InChI | InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)[2] |
| InChIKey | NTFZVUOMTODHRO-UHFFFAOYSA-N[2] |
Physicochemical Properties
Quantitative physical and chemical data for 2,6-Dibromopyridin-4-amine are presented in the table below.
| Property | Value |
| Molecular Weight | 251.91 g/mol [1][2][4] |
| Exact Mass | 249.874115 Da[4] |
| Appearance | Light yellow to off-white crystalline powder[1] |
| Melting Point | 200-214 °C[1][5] |
| Boiling Point | 373.7 °C at 760 mmHg (Predicted)[4][6] |
| Density | ~2.1 g/cm³ (Predicted)[4][6] |
| pKa | 0.80 ± 0.50 (Predicted)[6] |
| XLogP3 | 2.2[2][4] |
| Polar Surface Area | 38.9 Ų[2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 2,6-Dibromopyridin-4-amine.
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¹H NMR (400 MHz, Chloroform-d): δ ppm 6.68 (s, 2H), 4.33 (br. s., 2H).[7]
Reactivity and Synthetic Utility
The synthetic value of 2,6-Dibromopyridin-4-amine stems from the differential reactivity of its functional groups. The two bromine atoms at the C2 and C6 positions are excellent leaving groups, making them prime sites for metal-catalyzed cross-coupling reactions. This allows for the sequential and selective introduction of various substituents.
Key reactions involving this scaffold include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[8]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, introducing alkynyl moieties that can serve as pharmacophores or synthetic handles.[8]
The presence of the 4-amino group provides another site for functionalization and modulates the electronic properties of the pyridine ring. This versatility allows medicinal chemists to generate large libraries of novel compounds for drug discovery programs.[8]
Caption: Synthetic pathways from 2,6-Dibromopyridin-4-amine.
Experimental Protocols
Protocol: Selective Mono-amination of 2,6-Dibromopyridine
The selective amination of the 2,6-dibromopyridine core is a fundamental step in building more complex derivatives. The following is a general method adapted from literature for achieving high selectivity.[9]
Materials:
-
2,6-Dibromopyridine (1 equivalent)
-
Primary or secondary amine (6 equivalents)[9]
-
Deionized water (solvent)
-
Microwave synthesizer vials
Procedure:
-
To a microwave vial, add 2,6-dibromopyridine (1 equiv.) and deionized water.
-
Add the desired amine (6 equiv.).[9]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture for approximately 2.5 hours at a temperature between 150-205 °C.[9] Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent.
-
The crude product is purified, typically via distillation or column chromatography, to yield the mono-aminated product.[9]
Note: For di-amination, the addition of a base such as K₂CO₃ and a catalyst system like CuI/DMPAO is generally required.[9]
Conceptual Workflow: Synthesis of 4-Amino-2,6-dihalopyridines
The synthesis of 4-amino-2,6-dihalopyridines often follows a multi-step pathway starting from the parent dihalopyridine. This logical workflow is based on the reported synthesis of the analogous 4-amino-2,6-dichloropyridine.[10][11]
Caption: Conceptual workflow for synthesizing 4-amino-2,6-dihalopyridines.
Applications in Research and Development
2,6-Dibromopyridin-4-amine is a valuable building block across several industries due to its versatile reactivity.
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[1] A notable example is its use as a precursor in the synthesis of Lasmiditan, a selective serotonin 5-HT₁F receptor agonist developed for the acute treatment of migraine.[8]
-
Agricultural Chemicals: The compound is employed in the formulation of agrochemicals, such as herbicides and fungicides, contributing to crop protection and improved yields.[1]
-
Material Science: In material science, it serves as a monomer or precursor for specialty polymers and dyes, where it can enhance properties like thermal stability and chemical resistance.[1] It has also found applications in the production of electronic materials, including advanced semiconductors and conductive polymers.[1]
Safety and Handling
Proper handling of 2,6-Dibromopyridin-4-amine is essential to ensure laboratory safety. The compound presents several hazards as classified under the Globally Harmonized System (GHS).
GHS Hazard Information
| Hazard Code | Statement |
| H302 | Harmful if swallowed[2] |
| H315 | Causes skin irritation[2][4] |
| H318 / H319 | Causes serious eye damage / irritation[2] |
| H335 | May cause respiratory irritation[2][4] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat.[3][12]
-
Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[3][12] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[1][3][5][6]
-
Disposal: Dispose of the chemical and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]
Conclusion
2,6-Dibromopyridin-4-amine is a high-value chemical intermediate with a well-defined profile of properties and reactivity. Its utility as a versatile building block for creating diverse and complex molecular architectures solidifies its importance in the fields of drug discovery, agrochemical research, and material science. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount for leveraging its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. echemi.com [echemi.com]
- 5. 39771-34-1 2,6-Dibromopyridin-4-amine AKSci J96596 [aksci.com]
- 6. 39771-34-1 CAS MSDS (4-Amino-2,6-dibromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-Amino-2,6-dibromopyridine | 39771-34-1 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
